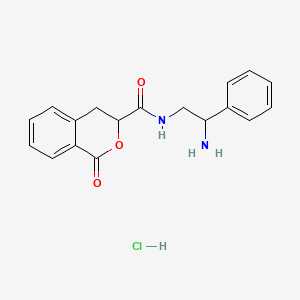
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamidehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride is a complex organic compound with significant potential in various scientific fields This compound features a benzopyran core, which is a common structural motif in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-2-phenylethanol with a benzopyran derivative under acidic conditions to form the desired amide. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like hydrochloric acid to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
科学研究应用
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to natural compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism by which N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2-amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride
- N-(2-amino-2-phenylethyl)-2-(2,2-difluorocycloheptyl)acetamide hydrochloride
Uniqueness
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride stands out due to its unique benzopyran core, which is less common in similar compounds. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
属性
分子式 |
C18H19ClN2O3 |
|---|---|
分子量 |
346.8 g/mol |
IUPAC 名称 |
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H18N2O3.ClH/c19-15(12-6-2-1-3-7-12)11-20-17(21)16-10-13-8-4-5-9-14(13)18(22)23-16;/h1-9,15-16H,10-11,19H2,(H,20,21);1H |
InChI 键 |
UEFGNSSPDZZRHI-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NCC(C3=CC=CC=C3)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















